Thermal Decomposition Activation Energy: Isopropyl vs. Ethyl Trifluoroacetate vs. Non-Fluorinated Acetates
In a gas-phase thermal decomposition study directly comparing ethyl and isopropyl trifluoroacetates, isopropyl trifluoroacetate demonstrated a reduction in activation energy (Ea) of 4.7 kcal/mol relative to its non-fluorinated acetate counterpart [1]. The ethyl ester showed a smaller reduction of 3.8 kcal/mol under identical conditions [1]. This 0.9 kcal/mol difference between the two fluorinated esters directly quantifies the effect of α-methylation (branching) on thermal lability.
| Evidence Dimension | Activation energy reduction relative to corresponding non-fluorinated acetate |
|---|---|
| Target Compound Data | 4.7 kcal/mol reduction for isopropyl trifluoroacetate |
| Comparator Or Baseline | Ethyl trifluoroacetate: 3.8 kcal/mol reduction; Non-fluorinated isopropyl acetate: baseline 0 kcal/mol |
| Quantified Difference | Isopropyl ester reduction exceeds ethyl ester reduction by 0.9 kcal/mol (approximately 23.7% greater reduction) |
| Conditions | Gas-phase thermal decomposition, homogeneous first-order kinetics, temperature range 290–350 °C, pressure 40–236 mmHg |
Why This Matters
For processes involving elevated temperatures or exothermic reaction conditions, the 0.9 kcal/mol difference in activation energy between isopropyl and ethyl trifluoroacetates translates to a measurable difference in decomposition onset and byproduct profile, directly impacting process safety assessments and purification requirements.
- [1] Blake PG, Shraydeh BF. The thermal decomposition of fluorinated esters. International Journal of Chemical Kinetics. 1981;13(5):463-471. View Source
